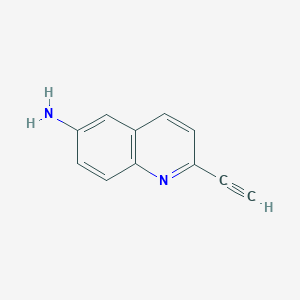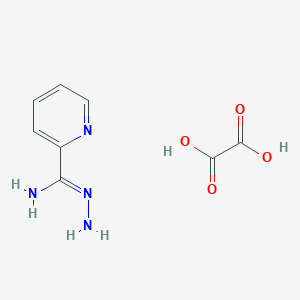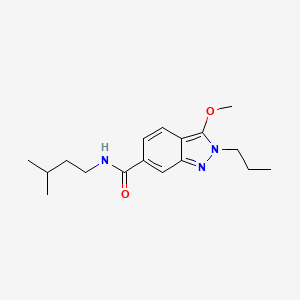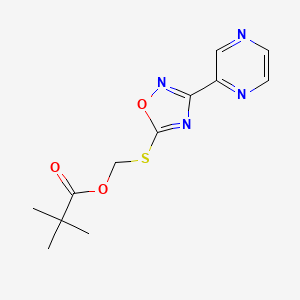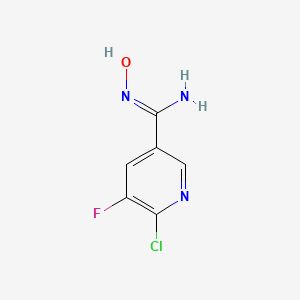
3-Ethoxy-2,5-dimethyl-1,2-dihydropyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethoxy-2,5-dimethyl-1,2-dihydropyrazine is a heterocyclic compound belonging to the pyrazine family Pyrazines are known for their aromatic properties and are widely found in nature, including in foods and as pheromones in insects
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-2,5-dimethyl-1,2-dihydropyrazine typically involves the cyclization of appropriate precursors. One common method is the condensation of aminoacetone with ethyl acetoacetate under acidic conditions, followed by cyclization and reduction steps. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification steps such as distillation and crystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethoxy-2,5-dimethyl-1,2-dihydropyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides, while substitution reactions can produce a variety of functionalized pyrazines.
Applications De Recherche Scientifique
3-Ethoxy-2,5-dimethyl-1,2-dihydropyrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the flavor and fragrance industry due to its aromatic properties.
Mécanisme D'action
The mechanism by which 3-Ethoxy-2,5-dimethyl-1,2-dihydropyrazine exerts its effects involves interactions with various molecular targets. Its aromatic structure allows it to participate in π-π interactions and hydrogen bonding, which can influence its binding to biological macromolecules. The specific pathways involved depend on the context of its application, such as its role as a flavor compound or a pharmaceutical intermediate.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Ethyl-2,5-dimethylpyrazine: Similar in structure but lacks the ethoxy group.
2,5-Dimethylpyrazine: A simpler derivative with only methyl substituents.
3-Ethyl-2,5-dimethyl-1,2,3-tricarboxylate: A more complex derivative with additional carboxylate groups.
Uniqueness
3-Ethoxy-2,5-dimethyl-1,2-dihydropyrazine is unique due to its specific substituents, which confer distinct chemical and physical properties. The ethoxy group, in particular, enhances its solubility and reactivity compared to other pyrazine derivatives.
Propriétés
Formule moléculaire |
C8H14N2O |
|---|---|
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
3-ethoxy-2,5-dimethyl-1,2-dihydropyrazine |
InChI |
InChI=1S/C8H14N2O/c1-4-11-8-7(3)9-5-6(2)10-8/h5,7,9H,4H2,1-3H3 |
Clé InChI |
XOWQTZPFGMKCSD-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=NC(=CNC1C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


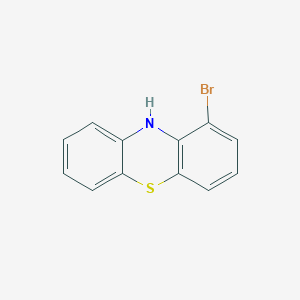
![7-Amino-2,3-dimethylpyrrolo[3,4-b]pyrazin-5-one](/img/structure/B13113366.png)
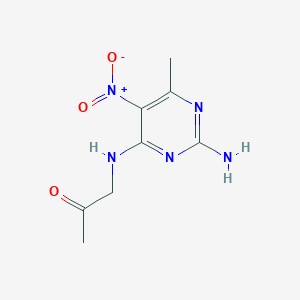



![[1,2,4]Triazino[4,5-d][1,2,4]triazepine](/img/structure/B13113398.png)
